2-[[[Cyclopentyl(2-fluorobenzoyl)amino]acetyl]amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Description
Properties
CAS No. |
606109-51-7 |
|---|---|
Molecular Formula |
C23H26FN3O3S |
Molecular Weight |
443.5 g/mol |
IUPAC Name |
2-[[2-[cyclopentyl-(2-fluorobenzoyl)amino]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C23H26FN3O3S/c24-17-11-5-3-9-15(17)23(30)27(14-7-1-2-8-14)13-19(28)26-22-20(21(25)29)16-10-4-6-12-18(16)31-22/h3,5,9,11,14H,1-2,4,6-8,10,12-13H2,(H2,25,29)(H,26,28) |
InChI Key |
VGJOPEXAJFJZQL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N(CC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N)C(=O)C4=CC=CC=C4F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes
Starting Materials
The synthesis generally begins with readily available starting materials such as:
- Cyclopentylamine : Used for introducing the cyclopentyl group.
- 2-Fluorobenzoyl chloride : Serves as the acylating agent.
- 4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxylic acid : The core structure that will be modified.
Stepwise Synthesis
Step 1: Formation of the Amide Bond
The initial step involves the reaction of cyclopentylamine with 2-fluorobenzoyl chloride to form an amide. This reaction is typically carried out in a solvent such as dichloromethane (DCM) under basic conditions to facilitate nucleophilic attack.
- Solvent : DCM
- Base : Triethylamine
- Temperature : Room temperature
- Yield : Approximately 70-80%
Step 2: Acetylation
Following the formation of the amide, the next step is acetylation. The resulting amide is treated with acetic anhydride or acetyl chloride to introduce the acetyl group.
- Reagent : Acetic anhydride
- Temperature : 0°C to room temperature
- Yield : Approximately 60-75%
Step 3: Final Coupling Reaction
The final step involves coupling the acetylated intermediate with 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid , typically using a coupling agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of DMAP (4-Dimethylaminopyridine) to enhance reaction efficiency.
- Solvent : DCM or DMF
- Reagents : EDC and DMAP
- Temperature : Room temperature
- Yield : Approximately 50-65%
Data Table of Reaction Conditions and Yields
| Step | Reaction Type | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|---|
| 1 | Amide Formation | Cyclopentylamine + 2-Fluorobenzoyl Cl | DCM | Room Temp | 70-80 |
| 2 | Acetylation | Acetic Anhydride | - | 0°C - RT | 60-75 |
| 3 | Coupling | EDC + DMAP + Tetrahydrobenzo[b]thiophene | DCM/DMF | Room Temp | 50-65 |
Chemical Reactions Analysis
Types of Reactions
2-[[[Cyclopentyl(2-fluorobenzoyl)amino]acetyl]amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.
Reduction: Reduction reactions can be used to modify the functional groups within the compound, potentially leading to new derivatives with unique properties.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new functional groups into the compound, enhancing its versatility.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions, such as solvent choice, temperature, and pH, play a critical role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
2-[[[Cyclopentyl(2-fluorobenzoyl)amino]acetyl]amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, enabling the development of new materials and chemical entities.
Biology: It may serve as a probe or ligand in biological studies, helping to elucidate the mechanisms of various biological processes.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases or conditions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties, such as advanced polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[[[Cyclopentyl(2-fluorobenzoyl)amino]acetyl]amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The tetrahydrobenzo[b]thiophene core is conserved across multiple derivatives, but substituents at positions 2 and 3 vary significantly, influencing biological activity and physicochemical properties. Below is a comparative analysis:
Physicochemical Properties
- Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido) derivatives exhibit lower melting points (160–190°C), attributed to flexible acrylamido chains .
- Solubility :
Research Findings and Implications
- Synthetic Accessibility: The target compound’s cyclopentyl(2-fluorobenzoyl)amino-acetyl group requires multi-step synthesis, unlike simpler acylated derivatives (e.g., 6o, 22% yield via Petasis reaction) .
- Structure-Activity Relationships (SAR): Fluorine at the benzoyl position (target) or phenoxy position () improves metabolic stability and target affinity. Bulky substituents (e.g., tert-butyl in compound 3) reduce enzymatic degradation but may hinder binding .
- Unresolved Questions : The target’s specific biological targets and pharmacokinetic profile remain uncharacterized, warranting further in vivo studies.
Biological Activity
The compound 2-[[[Cyclopentyl(2-fluorobenzoyl)amino]acetyl]amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (CAS Number: 606109-51-7) is a derivative of benzo[b]thiophene known for its potential biological activities, particularly in the field of cancer research. This article explores the biological activity of this compound, focusing on its antitumor properties and other relevant pharmacological effects.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of 443.537 g/mol. The structure features a benzo[b]thiophene core, which is significant in various biological applications due to its ability to interact with multiple biological targets.
Antitumor Activity
Research indicates that compounds containing the benzo[b]thiophene scaffold exhibit promising antitumor activity. In particular:
- In Vitro Studies : A study evaluated the cytotoxic effects of related compounds on MCF-7 breast cancer cells. The compound exhibited an IC50 value ranging from 23.2 to 49.9 μM , indicating significant cytotoxicity. The mechanism of action involved the induction of apoptosis and cell cycle arrest at the G2/M phase, leading to increased cell death .
- Mechanism of Action : The apoptosis-inducing capability was assessed using flow cytometry and Annexin V staining, revealing that treated cells showed a 26.86% reduction in viability compared to untreated controls. Early and late apoptotic populations were significantly increased, confirming the compound's role in promoting programmed cell death .
Analgesic Activity
In addition to its antitumor properties, derivatives of this compound have also been evaluated for analgesic activity:
- Synthesis and Evaluation : New derivatives were synthesized and tested using the "hot plate" method on mice. Results indicated that these derivatives possessed analgesic effects that exceeded those of standard analgesics like metamizole .
Table 1: Summary of Biological Activities
Pharmacological Implications
The findings suggest that 2-[[[Cyclopentyl(2-fluorobenzoyl)amino]acetyl]amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide has significant potential as a therapeutic agent in oncology and pain management. Its ability to induce apoptosis in cancer cells while also providing analgesic effects highlights its versatility as a drug candidate.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
